molecular formula C11H9F3N2O B8387126 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazol-2-one

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B8387126
M. Wt: 242.20 g/mol
InChI Key: IOKAZRIIJFVDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

4-methyl-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-one

InChI

InChI=1S/C11H9F3N2O/c1-7-6-15-10(17)16(7)9-4-2-3-8(5-9)11(12,13)14/h2-6H,1H3,(H,15,17)

InChI Key

IOKAZRIIJFVDIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-prop-2-yn-1-yl-3-[3-(trifluoromethyl)phenyl]urea (intermediate 1) (11.2 g, 46 mmol) in THF (60 mL) and acetonitrile (120 mL) was added, under a nitrogen atmosphere, to a stirred suspension of sodium hydride (60% dispersion in mineral oil) (4.62 g, 115 mmol) in THF (60 mL) at such a rate that gas evolution was not over-vigorous and the internal temperature remained below 30° C. The mixture was stirred at RT for 2.5 h, a thick precipitate having formed within 1 h. The reaction mixture was cautiously quenched with water (15 mL) and the resulting solution was treated with 1 M hydrochloric acid (150 mL, 150 mmol). The mixture was stirred for 4 hours then allowed to stand for 15 hours. Saturated brine (150 mL) was added and the phases were partitioned. The aqueous phase was extracted with EtOAc (100 mL). The combined organic phase was washed with saturated brine (100 mL), dried (sodium sulfate) and concentrated in vacuo. The residue was triturated with EtOAc (33 mL). The resultant solid was taken into DCM and filtered. The filtrate was concentrated in vacuo to afford the title compound (10.0 g) as a fawn solid.
Name
1-prop-2-yn-1-yl-3-[3-(trifluoromethyl)phenyl]urea
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Three

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